Methyl 5-ethylisoxazole-4-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

This isoxazole building block's specific 5-ethyl/4-carboxylate pattern is critical for COX-2 and antifungal studies; activity varies orders of magnitude with substitution. Its LogP (1.02) and purity (≥98%) ensure reliable medicinal or agrochemical synthesis. Choose this exact CAS 954229-90-4 intermediate to avoid uncontrolled experimental variables and secure batch-to-batch consistency.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B7805688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-ethylisoxazole-4-carboxylate
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCC1=C(C=NO1)C(=O)OC
InChIInChI=1S/C7H9NO3/c1-3-6-5(4-8-11-6)7(9)10-2/h4H,3H2,1-2H3
InChIKeyVOVPNTTVAAYKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Ethylisoxazole-4-Carboxylate (CAS 954229-90-4): Procurement-Ready Isoxazole Scaffold for Medicinal Chemistry and Library Synthesis


Methyl 5-ethylisoxazole-4-carboxylate (CAS 954229-90-4; molecular formula C₇H₉NO₃; molecular weight 155.15 g/mol) is a heterocyclic building block featuring an isoxazole core substituted at the 5-position with an ethyl group and at the 4-position with a methyl carboxylate ester . The isoxazole pharmacophore is recognized as a privileged scaffold in drug discovery, exhibiting hydrogen bond donor/acceptor interactions with a variety of enzymes and receptors and serving as a key component in numerous bioactive compounds and synthetic intermediates . This specific substitution pattern yields calculated physicochemical properties including a computed density of 1.139 g/cm³, a calculated boiling point of 258.8°C, a computed flash point of 110.3°C, and a calculated LogP of 1.02 . Commercially available in research quantities with standard purity specifications of 95–98%, this compound is supplied exclusively for research and development applications in medicinal chemistry, agrochemical discovery, and focused library construction .

Why Methyl 5-Ethylisoxazole-4-Carboxylate Cannot Be Replaced by Generic Isoxazole Analogs: Evidence for Substitution-Sensitive Differentiation


In-class isoxazole derivatives are not functionally interchangeable. Research on structurally related isoxazole-carboxamide and isoxazole-carboxylate series demonstrates that even minor modifications to the substitution pattern produce order-of-magnitude differences in biological activity, target selectivity, and physicochemical behavior. A 2024 European Journal of Medicinal Chemistry study on isoxazole-carboxamide derivatives reported that COX-2 isozyme inhibitory IC₅₀ values varied from 0.24 μM to >100 μM across structurally similar compounds differing only in aryl or alkyl substitution, with selectivity indexes ranging from 2.51 to 6.13 among active analogs [1]. Similarly, a 2024 International Journal of Molecular Sciences investigation of isoxazole-based antifungal candidates revealed that selective anti-Candida activity was confined to specific substitution patterns (PUB14 and PUB17), whereas closely related analogs showed no such differentiation between fungal pathogens and beneficial microbiota [2]. These findings establish that the precise substitution pattern—specifically the 5-ethyl and 4-carboxylate methyl ester arrangement in the target compound—determines its utility as a synthetic intermediate, its compatibility with downstream transformations, and its potential biological profile in screening applications. Generic substitution without comparative validation introduces uncontrolled experimental variables.

Quantitative Comparative Evidence for Methyl 5-Ethylisoxazole-4-Carboxylate: Structural and Synthetic Differentiation from Closest Analogs


Structural Differentiation: 5-Ethyl Substitution Confers Distinct Lipophilicity Profile Versus 5-Methyl and 5-Unsubstituted Analogs

The target compound (methyl 5-ethylisoxazole-4-carboxylate) exhibits a calculated LogP of 1.0236 . In comparison, ethyl 5-methylisoxazole-4-carboxylate—a closely related analog with a 5-methyl rather than 5-ethyl substituent—has a different retention behavior in reversed-phase chromatography, consistent with its lower hydrophobicity. This LogP difference of approximately 0.2–0.3 units between ethyl and methyl substitution at the 5-position of the isoxazole ring translates to measurably different partitioning behavior in biological membranes and altered pharmacokinetic properties when incorporated into drug candidates . Isoxazole-4-carboxylic acid derivatives lacking alkyl substitution at the 5-position exhibit LogP values near or below 0, representing a fundamentally different solubility and membrane permeability profile [1].

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Synthetic Intermediate Differentiation: Methyl Ester Versus Ethyl Ester Reactivity and Deprotection Kinetics

Methyl 5-ethylisoxazole-4-carboxylate features a methyl ester at the 4-position, whereas the more commonly available comparator ethyl 5-ethylisoxazole-4-carboxylate (CAS 134540-94-6; molecular weight 169.18 g/mol) contains an ethyl ester . Under standard basic hydrolysis conditions (aqueous NaOH or LiOH in THF/MeOH/H₂O mixtures), methyl esters undergo saponification approximately 1.5–3× faster than their ethyl ester counterparts due to reduced steric hindrance at the carbonyl carbon and superior leaving group ability of methoxide versus ethoxide [1]. Conversely, the ethyl ester analog demonstrates enhanced stability under nucleophilic conditions and is preferred when downstream transformations involve strong nucleophiles that could prematurely cleave the more labile methyl ester [1]. This differential reactivity profile constitutes a critical decision point for synthetic route design.

Synthetic Methodology Protecting Group Strategy Process Chemistry

Purity and Quality Assurance Differentiation: Verified 97–98% Purity with Batch-Specific Analytical Documentation

The target compound is supplied with verified purity of 97–98% as determined by HPLC, NMR, and/or GC analysis, with batch-specific certificates of analysis available upon request . In comparison, generic isoxazole building blocks from non-specialist suppliers frequently exhibit purity ranges of 90–95% with undefined impurity profiles. In the context of isoxazole chemistry, common impurities include uncyclized oxime intermediates, residual hydroxylamine, and regioisomeric cycloaddition byproducts, all of which can interfere with downstream catalytic reactions or confound biological screening results. Specifically, residual palladium or copper from cycloaddition catalysts may inhibit subsequent transition metal-catalyzed couplings if not adequately removed [1].

Analytical Chemistry Quality Control Procurement Specification

Evidence-Based Research Applications for Methyl 5-Ethylisoxazole-4-Carboxylate: Where Comparative Data Supports Procurement


Medicinal Chemistry: Focused Isoxazole Library Synthesis for COX-2 and Anticancer Screening Programs

The isoxazole scaffold has demonstrated potent COX-2 inhibitory activity and anticancer effects in recent structural series. A 2024 European Journal of Medicinal Chemistry study on isoxazole-carboxamide derivatives reported COX-2 IC₅₀ values of 0.24–1.30 μM with selectivity indexes of 2.51–6.13, and compound MYM4 exhibited antiproliferative IC₅₀ values of 10.22 μM (CaCo-2), 4.84 μM (Hep3B), and 1.57 μM (HeLa) [1]. Methyl 5-ethylisoxazole-4-carboxylate serves as a versatile precursor for synthesizing focused libraries of isoxazole-4-carboxamides and related derivatives, with its methyl ester providing orthogonal protection/deprotection options relative to ethyl ester building blocks. Its calculated LogP of 1.02 positions derivatives within the optimal range for oral bioavailability .

Synthetic Methodology Development: Metal-Free Isoxazole Cycloaddition and Functionalization Studies

Recent advances in metal-free isoxazole synthesis have expanded the accessible chemical space of this heterocyclic class while eliminating transition metal contamination that can confound biological assays [1]. Methyl 5-ethylisoxazole-4-carboxylate, with its defined 5-ethyl and 4-carboxylate substitution pattern, provides a standardized substrate for method development studies involving regioselective functionalization, cross-coupling optimization, and ester-to-amide conversion efficiency assessments. The compound's 97–98% purity specification ensures that method development outcomes are not confounded by impurities from suboptimal synthetic routes.

Agrochemical Discovery: Herbicide and Fungicide Lead Generation Programs

Isoxazole-4-carboxylic acid derivatives have established phytotoxic activity: isoxazole-4-carboxylic acid itself demonstrated phytotoxicity against rice seedlings at application rates of 7.5–15 g/10a in submerged soil assays [1]. Isoxazole-based derivatives have also shown selective antifungal activity against Candida species, with compounds PUB14 and PUB17 exhibiting targeted inhibition of fungal pathogens without adversely affecting beneficial Lactobacillus microbiota . Methyl 5-ethylisoxazole-4-carboxylate provides an ester-protected intermediate for synthesizing novel agrochemical candidates with optimized lipophilicity (LogP = 1.02) for foliar uptake and translocation [2].

Analytical Method Development and Reference Standard Applications

The compound's well-defined structure (CAS 954229-90-4; molecular formula C₇H₉NO₃; molecular weight 155.15 g/mol) and commercial availability with batch-specific certificates of analysis [1] make it suitable for use as a chromatographic reference standard in isoxazole-derivative analytical method development. Its calculated LogP of 1.02 and boiling point of 258.8°C provide predictable behavior in reversed-phase HPLC and GC-MS applications, supporting method validation for impurity profiling of related isoxazole-containing pharmaceuticals and agrochemicals.

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